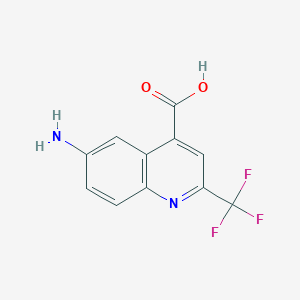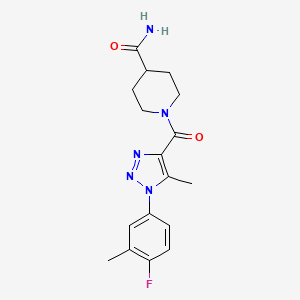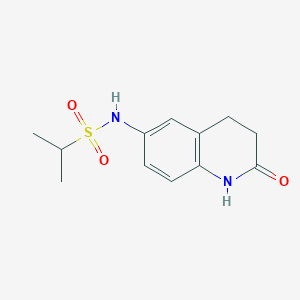![molecular formula C24H30N6O2 B2828398 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896600-74-1](/img/structure/B2828398.png)
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Potential
Research on similar imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives has shown significant promise in the treatment of depression and anxiety. For instance, a study by Zagórska et al. (2016) synthesized and evaluated various derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Among these, a compound exhibited potential antidepressant effects in animal models, outperforming diazepam in anxiolytic tests. This suggests that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione, by extension potentially including the compound , could serve as lead compounds for developing new antidepressant and anxiolytic medications (Zagórska et al., 2016).
Synthesis and Pharmacological Evaluation
Further research into imidazo[2,1-f]purine-2,4-dione derivatives by Zagórska et al. (2009) identified compounds with significant affinity for the 5-HT1A receptor, displaying anxiolytic-like and antidepressant-like activities in preclinical models. This demonstrates the utility of these derivatives in exploring new therapeutic agents for anxiety and depression, highlighting the potential research applications of closely related compounds in pharmacological studies (Zagórska et al., 2009).
Anticancer Activity
A study by Kumar et al. (2013) focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer activity. Compounds demonstrated good anticancer activity against various cancer cell lines, suggesting that structural analogs, including the compound of interest, could be valuable in the development of new anticancer agents (Kumar et al., 2013).
Antimycobacterial Activity
Lv et al. (2017) designed and synthesized imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing significant antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This work underscores the potential of structurally related compounds in addressing infectious diseases, including tuberculosis (Lv et al., 2017).
Electrolyte Applications in Lithium–Oxygen Batteries
Research by Knipping et al. (2018) on room temperature ionic liquids, including piperidinium derivatives, for lithium–oxygen battery electrolytes, highlighted the importance of such compounds in enhancing battery performance. Although the compound is not directly used in this application, the research on piperidinium derivatives offers insight into potential applications in energy storage technologies (Knipping et al., 2018).
Propiedades
IUPAC Name |
4,7,8-trimethyl-6-(4-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-8-10-19(11-9-16)29-17(2)18(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)15-14-27-12-6-5-7-13-27/h8-11H,5-7,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFXVTAERCHNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


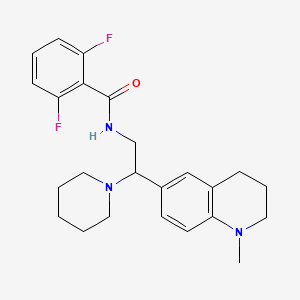

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)
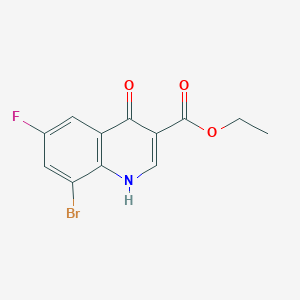
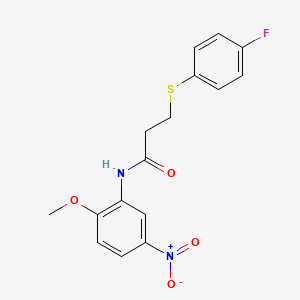
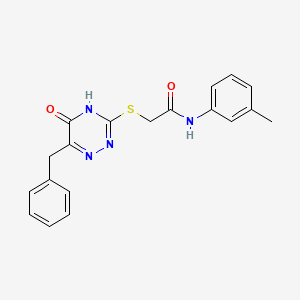
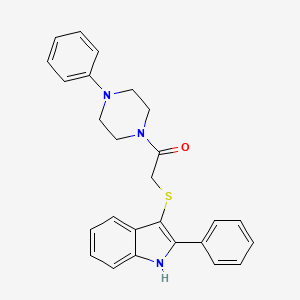
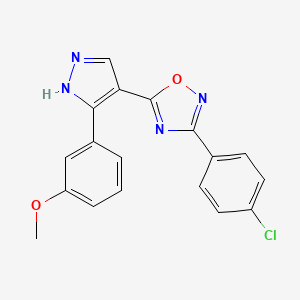
![methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2828331.png)

